N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-fluorophenyl)acetamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound characterized by its complex molecular structure This compound features a benzoyl group attached to a tetrahydroquinoline ring, which is further connected to a fluorophenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,2,3,4-tetrahydroquinoline, benzoyl chloride, and 4-fluorophenylacetic acid.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and yields.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Pharmacology: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biochemical Probes: Used in studies to understand biological pathways and mechanisms.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Diagnostics: Potential use in diagnostic assays due to its specific binding properties.
Industry
Material Science: Applications in the development of new materials with unique properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-fluorophenyl)acetamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylacetamide: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of fluorine, potentially altering its chemical and biological properties.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom in N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-fluorophenyl)acetamide can significantly influence its chemical reactivity and biological interactions, making it unique compared to its analogs.
Structural Features: The combination of the benzoyl group, tetrahydroquinoline ring, and fluorophenyl acetamide moiety provides a distinct set of properties that can be leveraged in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2/c25-20-11-8-17(9-12-20)15-23(28)26-21-13-10-18-7-4-14-27(22(18)16-21)24(29)19-5-2-1-3-6-19/h1-3,5-6,8-13,16H,4,7,14-15H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZJVHUUKLOBBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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